

An In-depth Technical Guide to the Isomers of 1-Bromo-2-methylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromo-2-methylhexane

Cat. No.: B035086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of **1-bromo-2-methylhexane**, focusing on their synthesis, properties, and potential applications in research and development. Due to the chiral center at the second carbon atom, **1-bromo-2-methylhexane** exists as a pair of enantiomers: (R)-**1-bromo-2-methylhexane** and (S)-**1-bromo-2-methylhexane**. This document details their chemical and physical properties, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

The enantiomers of **1-bromo-2-methylhexane** share the same physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit opposite optical activity. The specific rotation of a chiral compound is a key identifying characteristic. While experimentally determined values for the specific rotation of the individual enantiomers of **1-bromo-2-methylhexane** are not readily available in public databases, they are expected to be equal in magnitude and opposite in sign.

Quantitative data for the racemic mixture and computed properties for the individual enantiomers are summarized in the table below.

Property	Value (Racemic Mixture)	Value ((R)-1-bromo-2-methylhexane - Computed)	Value ((S)-1-bromo-2-methylhexane)
Molecular Formula	C ₇ H ₁₅ Br	C ₇ H ₁₅ Br	C ₇ H ₁₅ Br
Molecular Weight	179.10 g/mol [1][2]	179.10 g/mol [2]	179.1 g/mol [3]
CAS Number	101258-57-5[1][4]	-	111555-12-5[3]
Boiling Point	170.18 °C (estimate) [4]	-	-
Density	1.1337 g/cm ³ (estimate)[4]	-	-
Refractive Index	1.4339 (estimate)[4]	-	-
XLogP3	3.8	3.8[2]	-

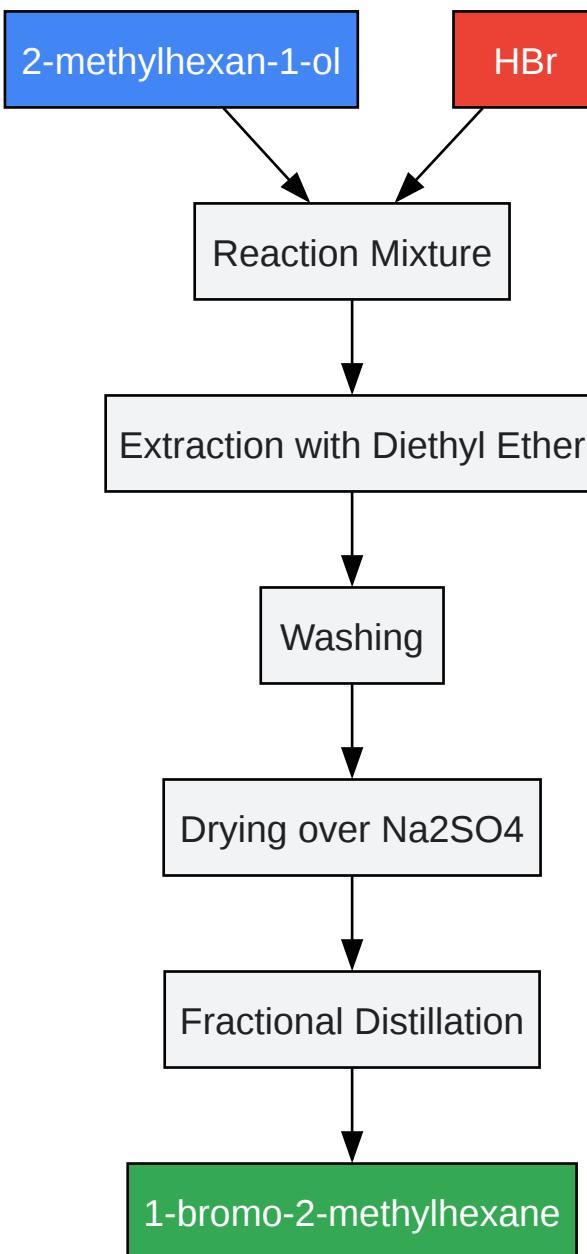
Synthesis of 1-Bromo-2-methylhexane Isomers

The synthesis of **1-bromo-2-methylhexane** can be achieved from the corresponding alcohol, 2-methylhexan-1-ol. The preparation of either the racemic mixture or the individual enantiomers depends on the stereochemistry of the starting alcohol.

Synthesis of Racemic 1-Bromo-2-methylhexane

A common method for the synthesis of racemic **1-bromo-2-methylhexane** is the reaction of racemic 2-methylhexan-1-ol with a brominating agent such as hydrogen bromide.[4]

Materials:


- Racemic 2-methylhexan-1-ol
- Concentrated hydrobromic acid (48%)
- Concentrated sulfuric acid (optional, as a catalyst)
- Anhydrous sodium sulfate

- Sodium bicarbonate solution (5%)
- Diethyl ether
- Distillation apparatus
- Separatory funnel

Procedure:

- In a round-bottom flask equipped with a reflux condenser, place 2-methylhexan-1-ol.
- Slowly add an excess of concentrated hydrobromic acid while cooling the flask in an ice bath. A catalytic amount of concentrated sulfuric acid can be added to increase the reaction rate.
- Heat the mixture under reflux for several hours to ensure the completion of the reaction.[\[4\]](#)
- After cooling to room temperature, transfer the mixture to a separatory funnel.
- Add diethyl ether to extract the organic layer.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.
- The crude **1-bromo-2-methylhexane** is then purified by fractional distillation under reduced pressure.

Synthesis of Racemic 1-Bromo-2-methylhexane

[Click to download full resolution via product page](#)Synthesis workflow for racemic **1-bromo-2-methylhexane**.

Enantioselective Synthesis

The synthesis of a specific enantiomer of **1-bromo-2-methylhexane** requires a stereospecific approach, typically starting from an enantiomerically pure precursor. For instance, (R)-**1-bromo-2-methylhexane** can be synthesized from (R)-2-methylhexan-1-ol. An alternative route involves the conversion of a chiral sulfonate ester.^[4]

Materials:

- (R)-2-methylhexyl 4-methylbenzenesulfonate
- Lithium bromide
- N,N-dimethylformamide (DMF)
- Diethyl ether
- Water
- Anhydrous magnesium sulfate
- Rotary evaporator
- Chromatography column (for purification)

Procedure:

- Dissolve (R)-2-methylhexyl 4-methylbenzenesulfonate in anhydrous DMF in a round-bottom flask.
- Add an excess of lithium bromide to the solution.
- Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with water to remove DMF.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and concentrate the solution using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel to obtain pure **(R)-1-bromo-2-methylhexane**.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of the isomers of **1-bromo-2-methylhexane**. While complete spectral data for the individual enantiomers are not widely published, data for the racemic mixture are available in spectral databases.[\[1\]](#)

¹H NMR Spectroscopy

The proton NMR spectrum of **1-bromo-2-methylhexane** is expected to show characteristic signals for the different types of protons in the molecule. The protons on the carbon bearing the bromine (C1) would appear as a doublet of doublets due to coupling with the proton on the chiral center (C2) and the diastereotopic protons on C1. The methyl group attached to the chiral center would appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the bromine (C1) will be shifted downfield due to the electronegativity of the bromine atom. The spectrum of the racemic mixture will show a single set of peaks for each carbon atom.

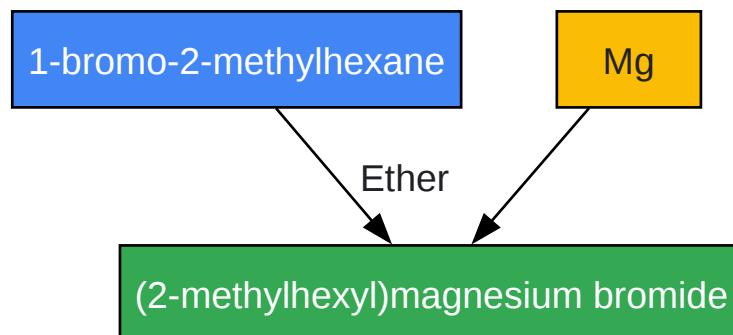
Mass Spectrometry

The mass spectrum of **1-bromo-2-methylhexane** will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[\[1\]](#)

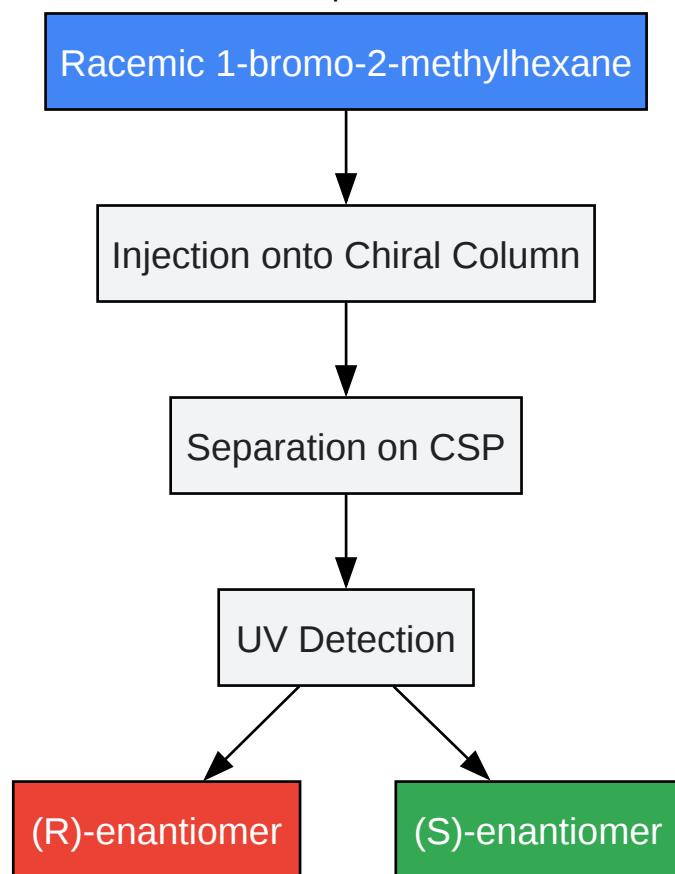
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl chain. A key absorption band will be the C-Br stretching vibration, which typically appears in the

fingerprint region.[\[1\]](#)


Reactivity and Applications

1-bromo-2-methylhexane and its enantiomers are versatile intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds and the introduction of the 2-methylhexyl group into larger molecules.


Grignard Reagent Formation

Like other alkyl halides, **1-bromo-2-methylhexane** can react with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, (2-methylhexyl)magnesium bromide. This organometallic compound is a potent nucleophile and a strong base, useful for reactions with a wide range of electrophiles, including aldehydes, ketones, and esters.

Grignard Reagent Formation

Chiral HPLC Separation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-2-methylhexane | C7H15Br | CID 11745204 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-1-bromo-2-methylhexane | C7H15Br | CID 15593570 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. (S)-1-Bromo-2-methylhexane 95% | CAS: 111555-12-5 | AChemBlock [achemblock.com]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of 1-Bromo-2-methylhexane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035086#isomers-of-1-bromo-2-methylhexane-and-their-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com